4-Methoxybenzoic acid

Catalog No.
S538597
CAS No.
100-09-4
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxybenzoic acid

CAS Number

100-09-4

Product Name

4-Methoxybenzoic acid

IUPAC Name

4-methoxybenzoic acid

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)

InChI Key

ZEYHEAKUIGZSGI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)O

Solubility

0.53 mg/mL at 37 °C
soluble in boiling water, organic solvents
freely soluble (in ethanol)

Synonyms

4-methoxybenzoic acid

Canonical SMILES

COC1=CC=C(C=C1)C(=O)O

Biological Activity:

  • Antioxidant properties: Studies suggest 4-methoxybenzoic acid may possess antioxidant properties. For example, research on the roots of Hemidesmus indicus, a medicinal plant, identified 2-hydroxy-4-methoxybenzoic acid (a closely related compound) and found it exhibited antioxidant activity in diabetic rats [].
  • Potential anti-cancer effects: Some studies have explored the potential anti-cancer effects of 4-methoxybenzoic acid derivatives. For instance, research on a curcumin derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), demonstrated its ability to inhibit the growth of human and mouse prostate cancer cells [].

Chemical Synthesis:

  • Intermediate in organic synthesis: 4-methoxybenzoic acid is often used as an intermediate in the synthesis of more complex organic compounds due to its reactive functional groups [].

Biochemical Studies:

  • Electron transfer studies: 4-methoxybenzoic acid has been used in studies investigating electron transfer processes. For example, research employed self-assembled monolayers containing 4-methoxybenzoic acid on gold electrodes to study the oxidation and reduction of cytochrome c, a protein involved in cellular respiration [].

4-Methoxybenzoic acid, also known as p-Anisic acid or draconic acid, is an organic compound with the molecular formula C₈H₈O₃. It features a benzene ring substituted with a methoxy group (-OCH₃) at the para position relative to a carboxylic acid group (-COOH). This structural arrangement contributes to its unique chemical properties and reactivity. The compound appears as a white crystalline solid that is insoluble in cold water but highly soluble in organic solvents such as ethanol, ether, and ethyl acetate .

4-Methoxybenzoic acid is generally considered a low-hazard compound. However, it can cause skin and eye irritation upon contact []. Always follow proper laboratory safety protocols when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

Due to its functional groups. Key reactions include:

  • Electrophilic Substitution: The methoxy group enhances the nucleophilicity of the benzene ring, making it susceptible to electrophilic substitution reactions such as nitration, halogenation, and sulfonation .
  • Decarboxylation: Under specific conditions, 4-Methoxybenzoic acid can undergo decarboxylation to yield 4-methoxybenzene.
  • Formation of Esters and Amides: It readily reacts with alcohols and amines to form esters and amides, which are important in organic synthesis .

4-Methoxybenzoic acid exhibits several biological activities. It has been shown to possess antiseptic properties and can act as a plant metabolite. Additionally, studies indicate that it can be demethylated by cytochrome P450 enzymes, leading to the formation of 4-hydroxybenzoic acid, which has further implications in pharmacological applications .

Several methods exist for synthesizing 4-Methoxybenzoic acid:

  • Oxidation of p-Cresyl Methyl Ether: This method involves oxidizing p-cresyl methyl ether using appropriate oxidizing agents.
  • Catalytic Oxidation: The compound can be synthesized by reacting p-methoxytoluene with oxygen in the presence of cobalt and manganese catalysts .
  • Natural Sources: 4-Methoxybenzoic acid is found naturally in anise and can also be derived from other aromatic compounds such as anethole and anisaldehyde .

The applications of 4-Methoxybenzoic acid span various industries:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of analgesics like paracetamol and other pharmaceutical compounds .
  • Material Science: The compound is utilized in producing high-performance polymers and resins through polycondensation reactions, enhancing material durability and chemical resistance .
  • Food Industry: It is used as a preservative and flavoring agent due to its sweet flavor profile .

Research on interaction studies involving 4-Methoxybenzoic acid indicates its role in various biochemical pathways. For instance, its interaction with cytochrome P450 enzymes facilitates its metabolic conversion into hydroxylated derivatives, which may have different biological activities compared to the parent compound . Additionally, studies have explored its interactions with other organic compounds in synthetic pathways.

Several compounds share structural similarities with 4-Methoxybenzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
Benzoic AcidC₇H₆O₂Simple carboxylic acid without methoxy substitution
m-Anisic AcidC₈H₈O₃Methoxy group at the meta position; different reactivity
o-Anisic AcidC₈H₈O₃Methoxy group at the ortho position; distinct sterics
Salicylic AcidC₇H₆O₃Contains a hydroxyl group; used in anti-inflammatory drugs

Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Solid
white crystals with practically no odou

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

152.047344113 g/mol

Monoisotopic Mass

152.047344113 g/mol

Boiling Point

276.5 °C

Heavy Atom Count

11

LogP

1.96
1.96 (LogP)
1.96

Appearance

Solid

Melting Point

185 °C

UNII

4SB6Y7DMM3

Related CAS

52509-81-6 (potassium)
536-45-8 (sodium)
73424-02-9 (copper+2)
536-45-8 (sodium anisate salt/solvate)

GHS Hazard Statements

Aggregated GHS information provided by 221 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 52 of 221 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 169 of 221 companies with hazard statement code(s):;
H302 (90.53%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (55.03%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0015 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

1335-08-6
100-09-4

Wikipedia

P-Anisic_acid
P-Toluenesulfonic_acid

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Masking

General Manufacturing Information

Benzoic acid, 4-methoxy-: ACTIVE

Dates

Modify: 2023-08-15

Temperature-induced first-order displacive phase transition of isonicotinamide-4-methoxybenzoic acid co-crystal

Tze Shyang Chia, Ching Kheng Quah
PMID: 28362293   DOI: 10.1107/S2052520616019405

Abstract

Isonicotinamide-4-methoxybenzoic acid co-crystal (1), C
H
N
O·C
H
O
, is formed through slow evaporation from methanol solution and it undergoes a first-order isosymmetry (monoclinic I2/a ↔ monoclinic I2/a) structural phase transition at T
= 142.5 (5) K, which has been confirmed by an abrupt jump of crystallographic interaxial angle β from variable-temperature single-crystal XRD and small heat hysteresis (6.25 K) in differential scanning calorimetry measurement. The three-dimensional X-ray crystal structures of (1) at the low-temperature phase (LTP) (100, 140 and 142 K) and the high-temperature phase (HTP) (143, 150, 200, 250 and 300 K) were solved and refined as a simple non-disordered model with final R[F
> 2σ(F
)] ≃ 0.05. The asymmetric unit of (1) consists of crystallographically independent 4-methoxybenzoic acid (A) and isonicotinamide (B) molecules in both enantiotropic phases. Molecule A adopts a `near-hydroxyl' conformation in which the hydroxyl and methoxy groups are positioned on the same side. Both `near-hydroxyl' and `near-carbonyl' molecular conformations possess minimum conformational energies with an energy difference of < 0.15 kJ mol
from a potential energy surface scan. In the crystal, molecules are joined into linear ABBA arrays by intermolecular N-H...O and O-H...N hydrogen bonds which were preserved in both phases. However, these ABBA arrays are displaced from planarity upon LTP-to-HTP transition and the changes in inter-array interactions are observed in two-dimensional fingerprint plots of their Hirshfeld surfaces. The PIXEL energies of each molecular pair in both phases were calculated to investigate the difference in intermolecular interaction energies before and after the displacement of ABBA arrays from planarity, which directly leads to the single-crystal-to-single-crystal phase transition of (1).


RIFM fragrance ingredient safety assessment, 4-methoxybenzoic acid, CAS Registry Number 100-09-4

A M Api, F Belmonte, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S Tsang
PMID: 31362087   DOI: 10.1016/j.fct.2019.110704

Abstract




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